5-(4-methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
4-methoxy-5-(4-methylsulfonylpiperidine-1-carbonyl)-1-phenylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-26-17-12-18(22)21(14-6-4-3-5-7-14)13-16(17)19(23)20-10-8-15(9-11-20)27(2,24)25/h3-7,12-13,15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMDOWWCOIHNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCC(CC2)S(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the construction of the dihydropyridinone core. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Construction of the Dihydropyridinone Core: This can be accomplished through condensation reactions involving suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-Methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis with analogous dihydropyridin-2-one derivatives is provided below, focusing on substituent effects, molecular properties, and inferred chemical behavior.
Table 1: Structural and Molecular Comparison
Substituent-Driven Property Analysis
Polarity and Solubility
- The methanesulfonyl-piperidine group in the target compound confers high polarity due to the sulfonamide (SO₂) and carbonyl (C=O) moieties, likely enhancing aqueous solubility compared to halogenated derivatives (e.g., 5-Bromo-3-iodo analog, ).
- In contrast, 5-(4-methoxy-2-methylphenyl) () exhibits lower polarity, favoring organic solvents.
Hydrogen Bonding and Crystallization
Research Findings and Implications
Computational Insights
Crystallographic Studies
- SHELX software () is widely used for refining crystal structures of dihydropyridinones. The target compound’s complex substituents may necessitate advanced refinement protocols.
Biological Activity
5-(4-Methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 373.46 g/mol
- CAS Number : Not widely reported, but related compounds can be found under similar identifiers.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. It has shown potential as an anti-inflammatory and analgesic agent, similar to other compounds in its class.
Key Mechanisms:
- COX Inhibition : The compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling.
- Receptor Modulation : It may interact with various receptors involved in pain perception and inflammatory responses.
Biological Activity Data
Research studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound.
| Compound | IC50 (µM) | Selectivity Index | Anti-inflammatory Activity (%) |
|---|---|---|---|
| 6-Ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | 0.0032 | >120,000 | Moderate compared to celecoxib |
| 6-Ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | 0.10 | 2880 | 32% reduction at 1 mg/kg |
Case Studies
Several studies have investigated the pharmacological properties of similar compounds:
- Study on COX Inhibition :
- Molecular Docking Studies :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
